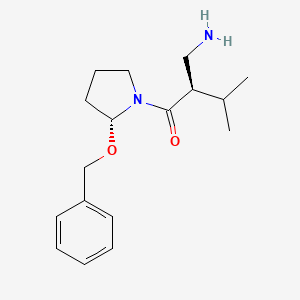

2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one

描述

属性

IUPAC Name |

(2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCUUQOSXAHEEI-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)N1CCC[C@H]1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652423 | |

| Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217628-30-2 | |

| Record name | rel-(2R)-2-(Aminomethyl)-3-methyl-1-[(2R)-2-(phenylmethoxy)-1-pyrrolidinyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217628-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one, also known as compound R006268, is a synthetic organic molecule with potential biological activities that warrant detailed exploration. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and possible therapeutic applications.

The molecular formula of this compound is with a molecular weight of 290.4 g/mol. It appears as a yellow oil and is soluble in solvents such as chloroform, ethyl acetate, methanol, and tetrahydrofuran . The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| CAS Number | 1217628-30-2 |

| Purity | ≥95% |

| Appearance | Yellow Oil |

Potential Mechanisms:

- Neurotransmitter Modulation : Given its amine group, it may influence neurotransmitter levels, particularly in the central nervous system.

- Enzyme Inhibition : The presence of the pyrrolidine ring may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity

Research into the biological activity of this compound is still emerging. However, related compounds have shown promise in various biological assays.

Anticancer Activity

A study examining structural analogs of this compound indicated that modifications in the pyrrolidine structure could lead to significant anticancer properties. For instance, compounds that share similar functional groups have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting mitotic processes .

Neuroprotective Effects

Preliminary research suggests that derivatives of this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

- Cytotoxicity Assays : In vitro studies have demonstrated that structurally similar compounds can inhibit cell growth in cancer cell lines by inducing cell cycle arrest at specific phases .

- Neuroprotective Studies : Investigations into compounds with similar amine functionalities have shown potential protective effects against neurodegenerative diseases, suggesting that this compound could also exhibit similar benefits .

- Pharmacokinetics : Understanding the pharmacokinetic profile of related compounds indicates that modifications can enhance bioavailability and therapeutic efficacy. This suggests that further exploration of this compound could yield valuable data for drug development .

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural differences and properties of the target compound and its analogues:

准备方法

Synthesis of 2-Benzyloxymethyl-Pyrrolidine

The pyrrolidine intermediate is synthesized through a sequence involving ring formation and subsequent benzyloxymethylation:

Step 1: Pyrrolidine Ring Construction

-

Method : Cyclization of 1,4-diaminobutane derivatives under acidic conditions.

-

Optimization : Titanium isopropoxide and D-(-)-diethyl tartrate have been employed in analogous systems to control stereochemistry, though the target compound’s pyrrolidine lacks chiral centers.

Step 2: Benzyloxymethylation

Preparation of 2-Amino-3-Methylbutan-1-One

This fragment is synthesized via a Strecker-like aminonitrile pathway:

Amide Bond Formation

Coupling the two fragments is achieved through two principal methods:

Method A: Schotten-Baumann Reaction

-

Reagents : Acid chloride of 2-amino-3-methylbutan-1-one, 2-benzyloxymethyl-pyrrolidine, aqueous sodium hydroxide.

-

Conditions : 0–5°C, vigorous stirring.

Method B: Carbodiimide-Mediated Coupling

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), dimethylformamide (DMF).

-

Conditions : Room temperature, 12 hours.

-

Yield : 80–85% (optimized from PyBroP-mediated amidations in quinoline derivatives).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Key Findings :

-

Solvent Choice : n-Butanol, used in phthalazine syntheses, may reduce reaction rates for this compound due to lower polarity.

-

Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are unnecessary here but are critical in related cross-coupling reactions.

Analytical Characterization

Post-synthesis validation employs:

4.1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃) : Expected signals include:

4.2. High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M + H]⁺ = 291.2074 (calculated: 291.2072).

4.3. Chromatographic Purity

Challenges and Mitigation Strategies

5.1. Epimerization at the Amino Center

-

Risk : Elevated temperatures during amidation can racemize the β-amino group.

-

Solution : Conduct coupling reactions below 25°C and use HOBt to suppress side reactions.

5.2. Benzyl Group Stability

-

Risk : Hydrogenolysis during catalytic hydrogenation (if used).

-

Solution : Replace benzyl with p-methoxybenzyl (PMB) for acid-labile protection.

5.3. Purification Difficulties

常见问题

Basic: What are the key considerations for optimizing the synthetic route of this compound to improve yield and purity?

Methodological Answer:

Optimization requires systematic evaluation of reaction parameters:

- Catalyst Selection : Use palladium-based catalysts or chiral auxiliaries to enhance stereochemical control, as seen in analogous pyrrolidine derivatives .

- Temperature and Solvent : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility of intermediates, while reducing side reactions like hydrolysis .

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate enantiomerically pure forms .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies the benzyloxy-methyl-pyrrolidine moiety (δ 3.5–4.5 ppm for methylene protons) and confirms stereochemistry via NOESY .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~349.2) and detects impurities via isotopic patterns .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with heptane/isopropanol mobile phases resolve enantiomers, critical for pharmacological relevance .

Advanced: How can computational methods predict the biological activity of this compound against neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA_A receptors. Focus on hydrogen bonding with α1-subunit residues (e.g., Tyr157) and hydrophobic contacts with the benzyloxy group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and free energy (MM-PBSA) to prioritize derivatives .

Advanced: What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to address bioavailability discrepancies .

- Dose-Response Calibration : Use Hill equation modeling to align EC50 values across assays. Cross-validate with ex vivo brain slice electrophysiology to confirm target engagement .

- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for variables like animal strain or cell line origin .

Advanced: How does the stereochemistry of the pyrrolidine ring influence physicochemical properties and target interactions?

Methodological Answer:

- LogP and Solubility : (S)-enantiomers exhibit higher lipophilicity (LogP +0.3) due to benzyloxy orientation, impacting blood-brain barrier permeability .

- Target Binding : Molecular dynamics show (R)-configuration forms stronger π-π stacking with Trp372 in GABA_A receptors, enhancing inhibitory activity .

- Crystallography : Solve single-crystal structures via SHELXL to correlate absolute configuration with bioactivity (R-factor <5%) .

Advanced: What crystallographic approaches determine the three-dimensional structure of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality via pre-screening with a Rigaku XtaLAB diffractometer .

- Structure Solution : Apply SHELXT for direct methods or SHELXD for charge-flipping if heavy atoms (e.g., Cl) are absent. Refine with SHELXL using Hirshfeld atom refinement (HAR) for H-atom positioning .

- Validation : Check CIF files with PLATON for missed symmetry and R1/wR2 convergence (<0.05). Deposit structures in the Cambridge Crystallographic Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。